molecular formula C11H21N3O B11731366 [(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B11731366
M. Wt: 211.30 g/mol
InChI Key: XVPBROCGKZUHQF-UHFFFAOYSA-N
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Description

[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine is an organic compound that features a pyrazole ring and a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine typically involves the reaction of 1-methyl-1H-pyrazole with 3-(propan-2-yloxy)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the addition of a base like sodium bicarbonate to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine products.

Scientific Research Applications

[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of [(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole ring and amine group. These interactions can modulate biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole: Similar in structure but with an imidazole ring instead of a pyrazole ring.

    3-(propan-2-yloxy)propylamine: Shares the propylamine chain but lacks the pyrazole ring.

Uniqueness

[(1-methyl-1H-pyrazol-3-yl)methyl][3-(propan-2-yloxy)propyl]amine is unique due to the combination of its pyrazole ring and propylamine chain, which confer specific chemical and biological properties not found in the individual components .

Properties

Molecular Formula

C11H21N3O

Molecular Weight

211.30 g/mol

IUPAC Name

N-[(1-methylpyrazol-3-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C11H21N3O/c1-10(2)15-8-4-6-12-9-11-5-7-14(3)13-11/h5,7,10,12H,4,6,8-9H2,1-3H3

InChI Key

XVPBROCGKZUHQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNCC1=NN(C=C1)C

Origin of Product

United States

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